1-Acetyl-4-methyl-1H-imidazol-2-yl acetate
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Overview
Description
1-Acetyl-4-methyl-1H-imidazol-2-yl acetate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate can be synthesized through various methods. One common approach involves the condensation of 1-methylimidazole with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in the presence of a base
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: 1-(Hydroxyethyl)-4-methyl-1H-imidazol-2-yl acetate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-Acetyl-4-methyl-1H-imidazol-2-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methylimidazole: Shares the imidazole core but lacks the acetyl and acetate groups.
2-Acetylimidazole: Similar structure but with the acetyl group at a different position.
4-Methylimidazole: Lacks the acetyl and acetate groups but has a similar methyl substitution
Uniqueness: 1-Acetyl-4-methyl-1H-imidazol-2-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and acetate groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1-acetyl-4-methylimidazol-2-yl) acetate |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-10(6(2)11)8(9-5)13-7(3)12/h4H,1-3H3 |
InChI Key |
JJSWBNHWTDYCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)OC(=O)C)C(=O)C |
Origin of Product |
United States |
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